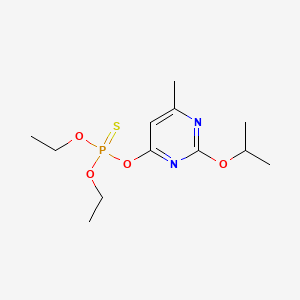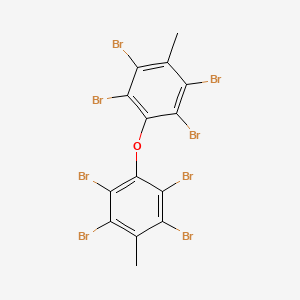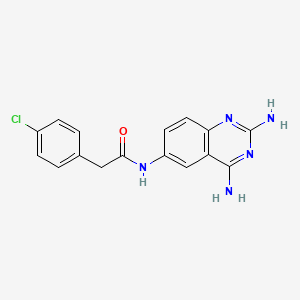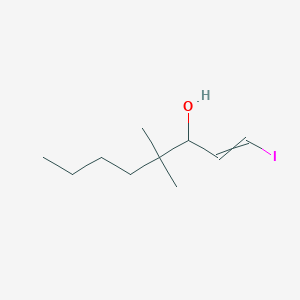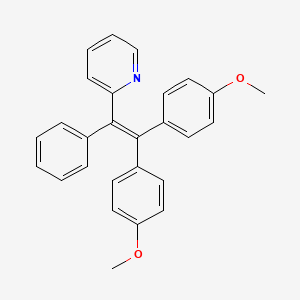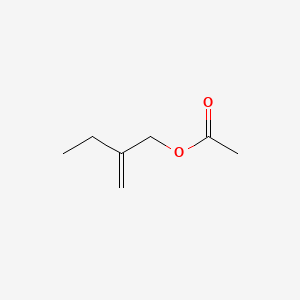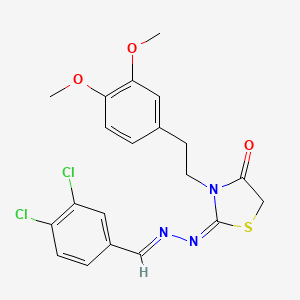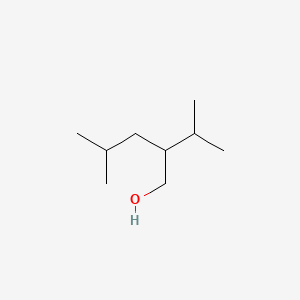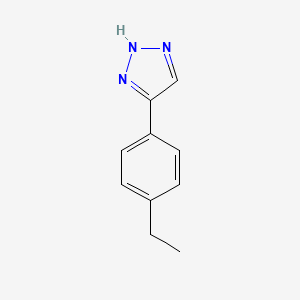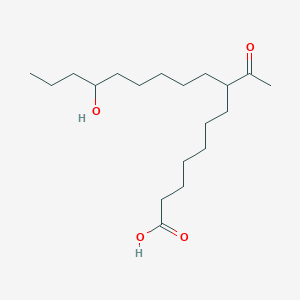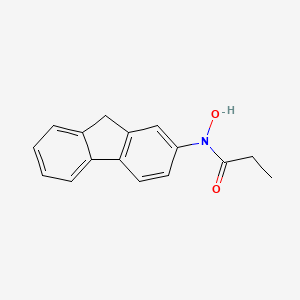
Propanamide, N-9H-fluoren-2-yl-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- is a chemical compound with the molecular formula C16H15NO2 It is known for its unique structure, which includes a fluorenyl group and a hydroxy group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-9H-fluoren-2-yl-N-hydroxy- typically involves the reaction of 9H-fluoren-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product.
Industrial Production Methods
While specific industrial production methods for Propanamide, N-9H-fluoren-2-yl-N-hydroxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a fluorenone derivative.
Reduction: Formation of N-9H-fluoren-2-yl-N-hydroxypropanamine.
Substitution: Formation of nitro or halogenated derivatives of the fluorenyl group.
Applications De Recherche Scientifique
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Propanamide, N-9H-fluoren-2-yl-N-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-2-(9-hydroxy-9H-fluoren-9-yl)propanamide
- N-(9H-Fluoren-2-yl)-N-hydroxypropanamide
Uniqueness
Propanamide, N-9H-fluoren-2-yl-N-hydroxy- is unique due to the presence of both a hydroxy group and a fluorenyl group attached to the amide nitrogen. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research contexts.
Propriétés
Numéro CAS |
52663-84-0 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-(9H-fluoren-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C16H15NO2/c1-2-16(18)17(19)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,19H,2,9H2,1H3 |
Clé InChI |
ZKPHEBDABUEJDE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


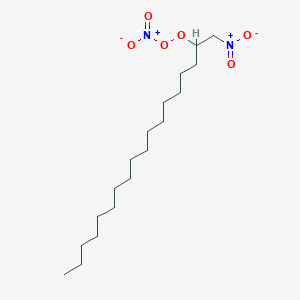
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
